4-Benzylbenzoic acid
Overview
Description
4-Benzylbenzoic acid, also known as diphenylmethane-4-carboxylic acid, is an organic compound with the molecular formula C14H12O2. It is a white crystalline solid that is used in various chemical applications. This compound is characterized by a benzyl group attached to the para position of a benzoic acid molecule.
Mechanism of Action
Target of Action
The primary target of 4-Benzylbenzoic acid is pyridoxal kinase . Pyridoxal kinase is an enzyme that plays a crucial role in the metabolism of vitamin B6, which is essential for various biological processes.
Mode of Action
This compound inhibits pyridoxal kinase activity competitively with respect to pyridoxal . The inhibition constant (Ki) was determined to be 5 x 10^(-5) M . Binding studies showed that this compound binds to pyridoxal kinase at a 1:1 molar ratio .
Biochemical Pathways
The compound affects the vitamin B6 metabolic pathway by inhibiting the activity of pyridoxal kinase . This inhibition could potentially disrupt the normal functioning of the pathway, leading to downstream effects on various biological processes that rely on vitamin B6.
Pharmacokinetics
Its competitive inhibition of pyridoxal kinase suggests that it can interact with and be metabolized by enzymes in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of vitamin B6 metabolism due to the inhibition of pyridoxal kinase . This could potentially lead to a deficiency in vitamin B6, affecting various biological processes.
Biochemical Analysis
Biochemical Properties
4-Benzylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolism of other compounds. Additionally, this compound can bind to albumin, a major protein in the blood, which influences its distribution and availability in the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear receptors, which are involved in the regulation of gene expression. This modulation can lead to changes in the expression of genes related to metabolism, cell growth, and differentiation. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface or within the cell, leading to changes in cellular function. For example, this compound can act as an agonist or antagonist of certain receptors, influencing signal transduction pathways. Furthermore, it can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable under physiological conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to liver toxicity, as evidenced by elevated liver enzyme levels in animal studies. Additionally, threshold effects have been observed, where a certain dose is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus. The distribution of this compound can affect its biological activity and availability for interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylbenzoic acid can be synthesized through several methods. One common method involves the hydrogenolysis of 4-benzoylbenzoic acid. In this process, 4-benzoylbenzoic acid is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same hydrogenolysis process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-pressure hydrogen gas and a palladium catalyst to facilitate the reduction of the benzoyl group to a benzyl group.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-benzoylbenzoic acid.
Reduction: The compound can be reduced to form 4-benzylbenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.
Major Products Formed:
Oxidation: 4-Benzoylbenzoic acid.
Reduction: 4-Benzylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Benzylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Benzoylbenzoic acid: This compound is a precursor to 4-benzylbenzoic acid and has similar structural features but differs in its functional group.
2-Benzoylbenzoic acid: Another benzophenone derivative with different substitution patterns.
3-Benzoylbenzoic acid: Similar to 4-benzoylbenzoic acid but with the benzoyl group in the meta position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-benzylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHVRPCVNPHPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211047 | |
Record name | Diphenylmethane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-86-0 | |
Record name | Diphenylmethane-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 620-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylmethane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-benzylbenzoic acid generate hydroxyl radicals (•OH) in aqueous solutions?
A1: Yes, research has shown that this compound can act as a photosensitizer and generate •OH in aqueous solutions upon exposure to light []. This occurs through the formation of excited triplet states, which then react with water molecules to produce •OH.
Q2: How does the •OH production rate of this compound compare to other known •OH sources in atmospheric aerosols?
A2: Studies estimate that the •OH formation rate from this compound's excited triplet state in urban aerosol conditions is several orders of magnitude higher than that of nitrate or hydrogen peroxide, two commonly recognized •OH sources in the atmosphere []. This suggests that photochemical reactions involving compounds like this compound could be a significant, yet previously overlooked, source of •OH in aerosols.
Q3: Can this compound be enzymatically modified by cytochrome P450 enzymes?
A3: While the cytochrome P450 enzyme CYP199A4 can catalyze the aliphatic oxidation of similar compounds like 4-cyclohexylbenzoic acid, it primarily performs benzylic oxidation on this compound []. This highlights the enzyme's preference for specific chemical motifs and its limitations in catalyzing aromatic hydroxylation in this particular substrate.
Q4: How do structural modifications of this compound affect its interaction with cytochrome P450 enzymes?
A4: Introducing substituents on the aromatic rings of this compound, such as methoxy groups, can alter its binding mode within the active site of CYP199A4 []. This can influence the enzyme's ability to perform different types of oxidation reactions on the molecule. For example, replacing phenylalanine residues with leucine in the enzyme's active site through protein engineering enabled the aromatic hydroxylation of 4-phenylbenzoic acid, showcasing the impact of subtle structural changes on catalytic activity [].
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